Oxanamide

Vue d'ensemble

Description

Oxanamide, also known as Quiactin, is an anxiolytic and muscle relaxant . It can produce sedative and hypnotic effects in sufficiently high doses . It has been found to be efficacious in the treatment of anxiety resulting from premenstrual syndrome, menopause, and various other causes, with minimal sedation or other side effects .

Synthesis Analysis

Oxamides can be synthesized using oxalyl chloride and corresponding aniline . The structures of these compounds are determined by mass spectrometry, proton NMR, and infrared spectroscopy as well as X-ray diffraction studies .Molecular Structure Analysis

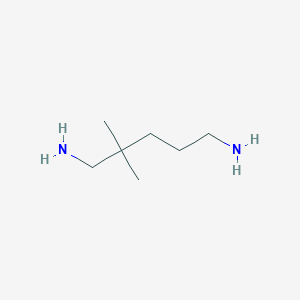

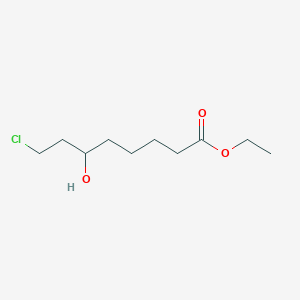

This compound has a molecular formula of C8H15NO2 . Its molecular weight is 157.21 g/mol . The monoisotopic mass is 157.110275 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3 . Its boiling point is 292.2±29.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 53.2±3.0 kJ/mol . The flash point is 145.8±20.6 °C . The index of refraction is 1.464 . The molar refractivity is 42.1±0.3 cm3 .Applications De Recherche Scientifique

Effects on the Central Nervous System : Oxanamide exhibits a spectrum of pharmacological activity similar to mephenesin and related compounds, characterized by central nervous system depression, muscle relaxation, attenuation of the pinna reflex, and antagonism of the convulsant and lethal effects of strychnine. This indicates its potential use as a muscle relaxant drug (Kuhn, Ketteler, & Van Maanen, 1960).

Use in Gynecology : this compound was administered to patients with gynecologic ailments associated with nervous or emotional tension, such as premenstrual tension and menopause. Most patients benefited from its use, indicating its potential as a tranquilizer in gynecology (Woodhull, 1959).

Role in Combustion Characteristics of Propellants : Oxamide, a compound related to this compound, has been studied for its effects on the combustion characteristics of composite solid rocket propellants. This research could be relevant for understanding the role of similar amide-based compounds, including this compound, in such applications (Trache et al., 2015).

Chemical Weed Control in Agriculture : Oxadiazon, a compound similar to this compound, was tested for weed control in groundnuts, showing satisfactory results without adverse effects on the growth of the crops. This suggests potential agricultural applications for related compounds like this compound (Hamdoun, 1976).

Inhibition of Proinflammatory Mediators : Oxatomide, a compound structurally similar to this compound, has been found to inhibit the release of proinflammatory mediators from human basophils and mast cells. This indicates potential anti-inflammatory applications for this compound and related compounds (Patella et al., 1996).

Propriétés

IUPAC Name |

2-ethyl-3-propyloxirane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-5-6-8(4-2,11-6)7(9)10/h6H,3-5H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLPIVIXQOFTPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(O1)(CC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50925350 | |

| Record name | 2-Ethyl-3-propyloxirane-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126-93-2 | |

| Record name | Oxanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxanamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-3-propyloxirane-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/050271194T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B92873.png)